(1-Methoxy-3,3-dimethylcyclohexyl)methanamine
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-4-6-10(7-9,8-11)12-3/h4-8,11H2,1-3H3 |
InChI Key |
IPNBOPBANPXJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CN)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine typically involves the reaction of a cyclohexanone derivative with a methoxy group and subsequent amination. One common method involves the following steps:
Starting Material: 3,3-Dimethylcyclohexanone.
Amination: The conversion of the methoxy-substituted cyclohexanone to the corresponding methanamine using ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Scientific Research Applications
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methanamine groups play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
*Molecular weight calculated based on formula.
Key Findings:
Structural Influence on Applications: Substituted cyclohexylmethanamines (e.g., [1-(3-methylphenyl)cyclohexyl]methanamine) are utilized in ligand synthesis, highlighting the role of aromatic substituents in coordination chemistry .
Physicochemical Properties: Methoxmetamine’s ketone group (cyclohexanone core) enhances lipophilicity compared to amine-only analogs, affecting blood-brain barrier permeability . Diamines (e.g., [3-(aminomethyl)cyclohexyl]methanamine) may exhibit higher solubility in polar solvents due to increased hydrogen bonding .
Safety and Handling :
- Simple analogs like 3-methylcyclohexylamine are classified as irritants, while complex derivatives (e.g., diphenhydramine) have well-documented toxicological profiles .
- Research-oriented compounds often lack comprehensive safety data, necessitating cautious handling .
Research and Environmental Considerations
- Environmental Impact : Cyclohexanemethanamine derivatives are monitored for PM10 particulate levels (e.g., 50 µg/m³ for cyclohexanemethanamine, CAS: 68609-08-5) .
- Biological Activity : Methoxmetamine’s structural similarity to ketamine suggests NMDA receptor modulation, though clinical data remain sparse .
Biological Activity
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxy group and a cyclohexyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine is . Its structure can be represented as follows:
- SMILES Notation : CC1(CCCC(C1)(CN)OC)C
- InChIKey : IPNBOPBANPXJMB-UHFFFAOYSA-N
The presence of the methoxy group enhances solubility and reactivity, while the amine group allows for nucleophilic substitution reactions. The cyclohexyl ring contributes to the compound's stability and reactivity under various conditions .
Research indicates that (1-Methoxy-3,3-dimethylcyclohexyl)methanamine may interact with various biological targets through molecular docking studies. These studies suggest potential binding affinities to proteins or enzymes that could lead to therapeutic effects. The specific mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses include:
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions.
- Oxidation Reactions : The methoxy group may undergo oxidation, leading to the formation of biologically active aldehydes or ketones.
Pharmacological Applications
The potential applications of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine span various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, compounds containing methoxy groups have shown activity against various bacterial strains.
- Anticancer Properties : Some analogs have demonstrated selective cytotoxicity against cancer cell lines. The ability to modify cellular processes through enzyme interaction may contribute to this activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine, a comparison with structurally similar compounds is essential. Below is a table summarizing some comparable compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring with ethynyl substitution | Known for its activity as an mGluR5 antagonist |
| 1-(4-Methoxyphenyl)propan-2-amine | Aromatic amine with a propanol chain | Exhibits selective serotonin reuptake inhibition |
| 4-(Methoxymethyl)phenethylamine | Phenethylamine derivative with methoxymethyl group | Potential use in treating neurological disorders |
The cyclohexane structure combined with the methoxy and amine functional groups in (1-Methoxy-3,3-dimethylcyclohexyl)methanamine may confer distinct pharmacological properties compared to these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
